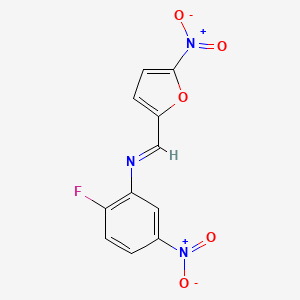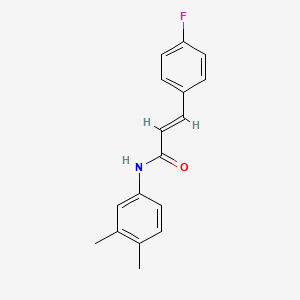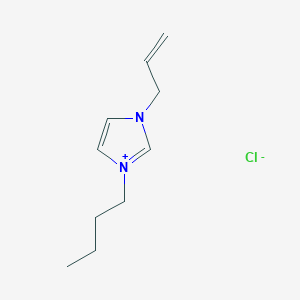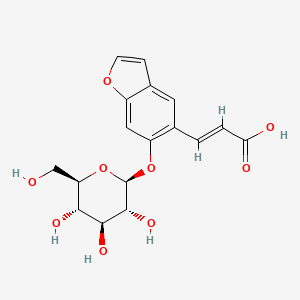![molecular formula C11H13NO6 B14802407 Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester](/img/structure/B14802407.png)
Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of an acetic acid ester group, a nitrophenoxy group, and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester typically involves the esterification of acetic acid derivatives with appropriate phenolic compounds. One common method involves the reaction of 2-(hydroxymethyl)-4-nitrophenol with ethyl acetate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[2-(carboxymethyl)-4-nitrophenoxy]acetic acid.
Reduction: Formation of 2-[2-(hydroxymethyl)-4-aminophenoxy]acetic acid.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
科学研究应用
Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Acetic acid, 2-[2-(hydroxymethyl)-4-aminophenoxy]-, ethyl ester: Similar structure but with an amino group instead of a nitro group.
Acetic acid, 2-[2-(hydroxymethyl)-4-chlorophenoxy]-, ethyl ester: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
属性
分子式 |
C11H13NO6 |
|---|---|
分子量 |
255.22 g/mol |
IUPAC 名称 |
ethyl 2-[2-(hydroxymethyl)-4-nitrophenoxy]acetate |
InChI |
InChI=1S/C11H13NO6/c1-2-17-11(14)7-18-10-4-3-9(12(15)16)5-8(10)6-13/h3-5,13H,2,6-7H2,1H3 |
InChI 键 |
HVVPHRGDGXSXRU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine](/img/structure/B14802349.png)
![methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14802350.png)

![(1R,2R,3S,6R,7S,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B14802363.png)
![{1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14802370.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14802372.png)

![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14802390.png)



